3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride
Description
3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride is a benzimidazole-derived compound featuring a phenylamine group connected via an ethyl linker to the benzimidazole core, with a hydrochloride salt form. The benzimidazole moiety is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
3-[2-(1H-benzimidazol-2-yl)ethyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3.ClH/c16-12-5-3-4-11(10-12)8-9-15-17-13-6-1-2-7-14(13)18-15;/h1-7,10H,8-9,16H2,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRMTDNHYVWZEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC3=CC(=CC=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Benzimidazole Core
The benzimidazole nucleus is commonly synthesized by condensation of o-phenylenediamine with suitable carboxylic acid derivatives or aldehydes under acidic or polyphosphoric acid conditions.
- A classical method involves heating a mixture of anthranilic acid and o-phenylenediamine in polyphosphoric acid at elevated temperatures (~250 °C) for several hours, followed by neutralization and recrystallization to yield 2-(1H-benzimidazol-2-yl)-phenylamine (the key intermediate) with moderate yield (~31%).
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Anthranilic acid + o-phenylenediamine, PPA, 250 °C, 4 h | 2-(1H-benzimidazol-2-yl)-phenylamine | 31 | Recrystallized from EtOH-H2O |
Reduction and Salt Formation
Reduction of nitro precursors to amines is a critical step, often performed using catalytic hydrogenation or chemical reducing agents.
Catalytic hydrogenation with Pd-C can suffer from catalyst poisoning; thus, alternative reducing agents such as iron powder with acetic acid or hydrochloric acid are preferred for cleaner reduction.
The final hydrochloride salt is prepared by treatment with hydrochloric acid gas or concentrated HCl under controlled temperature conditions, often in the presence of Lewis acids like calcium chloride dihydrate to improve yield and purity.
| Step | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 4 | Nitro compound + Fe powder + AcOH or HCl, solvent, RT to 60 °C | Amine intermediate | High | Avoids catalyst poisoning |
| 5 | Amine intermediate + HCl gas, CaCl2·2H2O, EtOH, -15 to 35 °C | Hydrochloride salt | High | Controlled gas addition |
Representative Example of Preparation (From Patent WO2013150545A2)
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate is prepared by reduction of the corresponding nitro compound using Fe-acetic acid.
Hydrochloric acid gas is passed into a mixture of calcium chloride dihydrate and ethanol at low temperature, followed by addition of the amine intermediate and further HCl gas purging.
The reaction mixture is then treated with ammonium carbonate and ammonia gas to complete the salt formation and purification.
Comparative Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Key Intermediate/Product | Yield/Notes |
|---|---|---|---|---|
| 1 | Benzimidazole formation | Anthranilic acid + o-phenylenediamine, PPA, 250 °C | 2-(1H-benzimidazol-2-yl)-phenylamine | ~31%, recrystallized |
| 2 | Acylation | Chloroacetyl chloride, NaOAc, AcOH, RT | Chloroacetamide intermediate | 66-75%, recrystallized |
| 3 | Nucleophilic substitution | Secondary amine, EtOH, reflux | Dialkylaminoethyl derivatives | Variable, purified by recrystallization |
| 4 | Reduction | Fe powder + AcOH or HCl, solvent, 60 °C | Amine intermediate | High yield, avoids catalyst poisoning |
| 5 | Salt formation | HCl gas, CaCl2·2H2O, EtOH, low temp | Hydrochloride salt of target compound | High purity, controlled conditions |
Research Findings and Optimization Notes
Use of iron-based reducing agents (Fe-acetic acid or Fe-HCl) is preferred over catalytic hydrogenation to avoid catalyst poisoning and improve reproducibility.
Lewis acids such as calcium chloride dihydrate enhance the efficiency of hydrochloride salt formation by stabilizing intermediates and facilitating gas absorption.
Temperature control during hydrochloric acid gas addition (-15 to 35 °C) is critical to prevent side reactions and ensure high purity.
Recrystallization from appropriate solvents (ethanol, acetone, acetonitrile) is essential for obtaining crystalline solids with enhanced purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring or the phenylamine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions depending on the desired substitution.
Major Products
Oxidation Products: N-oxides, hydroxylated derivatives.
Reduction Products: Reduced amines, dehalogenated derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticonvulsant Activity
Research has demonstrated that derivatives of benzimidazole compounds exhibit anticonvulsant properties. A study synthesized several derivatives, including 3-[2-(1H-benzimidazol-2-yl)-ethyl]-phenylamine hydrochloride, and evaluated their effectiveness in animal models. The results indicated significant anticonvulsant activity, suggesting potential use in treating epilepsy and other seizure disorders .
2. DNA Affinity
The compound has been tested for its affinity to DNA, which is crucial for understanding its potential as an anti-cancer agent. Studies have shown that certain benzimidazole derivatives can intercalate with DNA, thereby inhibiting cancer cell proliferation. This property positions 3-[2-(1H-benzimidazol-2-yl)-ethyl]-phenylamine hydrochloride as a promising candidate for further development in cancer therapeutics .
3. Neuroprotective Effects
The neuroprotective properties of benzimidazole derivatives have been explored in models of neurodegenerative diseases. The compound's ability to modulate neuroinflammatory responses may provide therapeutic benefits in conditions like Alzheimer's disease .
Biochemical Applications
1. Proteomics Research
this compound is utilized as a biochemical tool in proteomics research. Its role in studying protein interactions and modifications is critical for understanding cellular processes and disease mechanisms .
2. Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. For instance, modifications to the phenylamine structure have led to the development of compounds with improved pharmacological profiles, such as increased potency or reduced toxicity .
Cosmetic Formulations
1. Skin Care Products
Recent studies have investigated the incorporation of benzimidazole derivatives into cosmetic formulations due to their antioxidant and anti-inflammatory properties. These compounds can enhance skin health by protecting against oxidative stress and promoting healing processes .
2. Stability and Efficacy Testing
Cosmetic formulations containing 3-[2-(1H-benzimidazol-2-yl)-ethyl]-phenylamine hydrochloride undergo rigorous testing to ensure stability and efficacy. Research has shown that these formulations maintain their integrity over time while providing skin benefits, making them suitable for commercial use .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Bhor et al., 2023 | Anticonvulsant Activity | Demonstrated significant anticonvulsant effects in rodent models using derivatives of the compound. |
| PMC2599926 | DNA Affinity | Showed high intercalation affinity with DNA, suggesting potential anti-cancer applications. |
| Brazilian Journal of Pharmaceutical Sciences | Cosmetic Formulation | Developed stable formulations that exhibited antioxidant properties beneficial for skin health. |
Mechanism of Action
The mechanism of action of 3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or nucleic acids, affecting their function. For example, it may inhibit microbial enzymes or interact with DNA to exert its antimicrobial or anticancer effects.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride and related benzimidazole derivatives:
| Compound Name | CAS | Molecular Formula | Molecular Weight | H-Bond Donors | H-Bond Acceptors | Key Structural Features |
|---|---|---|---|---|---|---|
| This compound | Not provided | C15H16ClN3 | 279.76 | 3 | 3 | Ethyl-linked phenylamine; mono-HCl salt |
| 2-(1H-Benzoimidazol-2-yl)ethylamine dihydrochloride | 4499-07-4 | C9H13Cl2N3 | 234.12 | 3 | 3 | Ethylamine substituent; di-HCl salt |
| 3-(1H-Benzoimidazol-2-yl)propylamine hydrochloride | 88704-73-8 | C10H14ClN3 | 211.69 | 3 | 2 | Propylamine chain; reduced polarity |
| 1-(1H-Benzoimidazol-2-yl)-1-phenylmethanamine dihydrochloride | 106473-45-4 | C14H16Cl2N4 | 323.21 | 4 | 4 | Methane-linked phenyl group; di-HCl salt |
Structural and Functional Differences
- Ethyl vs. Propyl Linkers : The propylamine analog (CAS 88704-73-8) exhibits increased chain length compared to the ethyl linker in the target compound, likely enhancing conformational flexibility but reducing metabolic stability .
- Phenylamine vs.
- Salt Forms: The dihydrochloride salts (e.g., CAS 4499-07-4) may exhibit higher aqueous solubility than the mono-hydrochloride form of the target compound, though this could vary with pH .
Biological Activity
3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride, also known as a benzimidazole derivative, has garnered attention for its diverse biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
- Chemical Formula : C15H16ClN3
- Molecular Weight : 273.76 g/mol
- CAS Number : 11979283
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of benzimidazole derivatives, including this compound. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Activity
- Minimum Inhibitory Concentration (MIC) : Various derivatives have shown MIC values ranging from 1 to 16 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Comparative Studies : In a study comparing the antibacterial efficacy of different benzimidazole derivatives, some exhibited superior activity compared to standard antibiotics like ciprofloxacin and ampicillin .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 4 | Staphylococcus aureus |
| Other derivatives | 1 - 16 | Escherichia coli, Klebsiella pneumoniae |
Antifungal Activity
The compound also demonstrates antifungal properties, particularly against Candida albicans. In vitro studies indicate that it can inhibit fungal growth effectively, with MIC values reported between 4.69 to 22.9 µM .
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer potential. Research indicates that this specific compound can induce apoptosis in cancer cell lines.
The anticancer activity is often attributed to the ability of benzimidazole derivatives to inhibit key signaling pathways involved in tumor growth and survival. For example, studies have shown that these compounds can inhibit the c-MET kinase, which is critical in various cancers .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Human leukemia cells | 3 | Induction of apoptosis |
| NSCLC cells | Variable | Enhanced cell growth inhibition |
Additional Biological Activities
Beyond antimicrobial and anticancer effects, benzimidazole derivatives are being explored for their potential in treating other conditions:
- Antiparasitic Activity : Some studies suggest efficacy against Plasmodium falciparum, the causative agent of malaria .
- Anti-inflammatory Effects : Preliminary data indicate that certain derivatives may exhibit anti-inflammatory properties, although further research is needed to confirm these findings.
Case Studies and Research Findings
- Anticancer Study : A study involving various benzimidazole derivatives highlighted the compound's ability to inhibit tumor cell proliferation significantly. The study focused on the structure-activity relationship (SAR), revealing that specific substitutions on the benzimidazole core enhance anticancer activity .
- Antimicrobial Efficacy : In a comparative analysis of several synthesized benzimidazole compounds, researchers found that those with halogen substitutions exhibited superior antibacterial properties compared to their non-substituted counterparts .
Q & A
Q. Critical Factors :
- Leaving groups : Acyl chlorides (e.g., m-toluoyl chloride) facilitate amide formation due to their good leaving ability, whereas carboxylic acids require strong protonating agents (e.g., PPA) to activate the carbonyl .
- Temperature : Elevated temperatures (>100°C) favor benzimidazole cyclization over amide byproducts .
- Catalysts : Lanthanum chloride enables one-pot synthesis under milder conditions compared to traditional acids .
How can computational methods like quantum chemical calculations be integrated with experimental data to optimize benzimidazole synthesis?
Advanced
Computational approaches, such as those developed by ICReDD, combine quantum chemical reaction path searches with experimental feedback loops:
- Reaction path analysis : Density Functional Theory (DFT) calculations predict transition states and intermediates, identifying energetically favorable pathways .
- Data-driven optimization : Machine learning models trained on experimental parameters (e.g., solvent, catalyst, temperature) narrow down optimal conditions, reducing trial-and-error experimentation .
- Example : Frontier Molecular Orbital (FMO) analysis in explains the reactivity of intermediates by correlating HOMO-LUMO gaps with observed reaction outcomes .
What characterization techniques are essential for confirming the structure of this compound, and how can crystallographic data (e.g., CCDC numbers) be utilized?
Q. Basic
- X-ray crystallography : Provides unambiguous structural confirmation. For example, CCDC 1013218 and 1014054 () offer crystallographic data for related benzimidazoles, enabling comparison of bond angles/packing patterns .
- Spectroscopy :
- ¹H/¹³C NMR : Verify substituent positions and aromaticity.
- FT-IR : Confirm N-H stretching (3200–3400 cm⁻¹) and C=N/C-C aromatic vibrations.
- Mass spectrometry : Validate molecular weight and fragmentation patterns.
When encountering contradictions in reaction yields between methods (e.g., acyl chloride vs. CO₂/H₂ cyclization), what systematic approaches can researchers employ?
Q. Advanced
- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature, catalyst loading) and identify interactions .
- Mechanistic studies : Compare intermediates via in situ techniques (e.g., NMR kinetics or HPLC-MS) to detect divergent pathways. For instance, acyl chloride routes may form stable amides, while CO₂/H₂ systems proceed via carbamic acid intermediates .
- Cross-validation : Replicate conflicting conditions with controlled variables (e.g., purity of o-phenylenediamine) to rule out reagent degradation .
How does Frontier Molecular Orbital (FMO) analysis contribute to understanding the reactivity of intermediates in benzimidazole synthesis?
Advanced
FMO theory predicts reactivity by analyzing HOMO (nucleophilic sites) and LUMO (electrophilic sites) interactions:
- Amide vs. benzimidazole formation : In , FMO analysis revealed that acyl chlorides exhibit lower LUMO energy at the carbonyl carbon, favoring nucleophilic attack by o-phenylenediamine. In contrast, carboxylic acids require protonation to lower LUMO energy for cyclization .
- Methyl group stability : The lack of oxidation in methyl-substituted benzimidazoles was attributed to high HOMO energy localization on the aromatic ring, reducing susceptibility to electrophilic attack .
What are the roles of protonating agents and temperature in promoting benzimidazole formation versus amide byproducts?
Q. Basic
- Protonating agents (e.g., PPA, HCl) : Acidic conditions protonate carbonyl oxygen, enhancing electrophilicity for cyclization. Excess acid shifts equilibrium toward benzimidazole by removing water (Le Chatelier’s principle) .
- Temperature :
In reaction optimization, which statistical methods (e.g., factorial design) are most effective for minimizing experimental runs?
Q. Advanced
- Factorial design : Identifies main effects and interactions. For example, a 2³ design (temperature, catalyst concentration, solvent polarity) can optimize yield with ≤8 experiments .
- Response Surface Methodology (RSM) : Models nonlinear relationships, such as the parabolic effect of temperature on cyclization efficiency .
- Taguchi methods : Robustly screen variables with orthogonal arrays, prioritizing factors like catalyst type over solvent purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
